5-Bromo-2-fluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSONMJWGZLKCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296172 | |

| Record name | 5-Bromo-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214209-96-8 | |

| Record name | 5-Bromo-2-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214209-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-fluorobenzenesulfonamide chemical properties

An In-depth Technical Guide to 5-Bromo-2-fluorobenzenesulfonamide: A Trifunctional Building Block for Modern Chemistry

This guide provides an in-depth technical overview of 5-Bromo-2-fluorobenzenesulfonamide, a strategically important but sparsely documented chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to illuminate the compound's synthesis, reactivity, and potential applications. We will explore the causality behind synthetic choices and the inherent reactivity that makes this molecule a valuable tool in the construction of complex chemical entities.

Strategic Importance and Molecular Overview

5-Bromo-2-fluorobenzenesulfonamide is a trifunctional aromatic compound featuring a bromine atom, a fluorine atom, and a sulfonamide group. This unique combination of functionalities on a single benzene scaffold makes it a highly versatile building block. The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of "sulfa drugs" and a vast array of other therapeutic agents targeting bacterial infections, cancer, inflammation, and viral diseases.[1][2][3] The halogen substituents provide distinct and orthogonal handles for synthetic diversification. The bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of derivative molecules.

The precise arrangement of these groups—with the fluorine ortho to the sulfonyl group and the bromine meta to it—creates a specific electronic and steric environment that dictates the molecule's reactivity and utility in targeted synthesis.

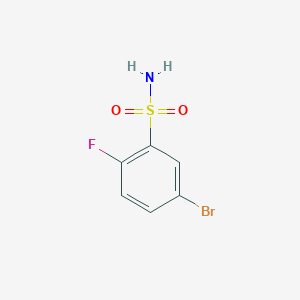

Caption: Chemical structure of 5-Bromo-2-fluorobenzenesulfonamide.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 5-Bromo-2-fluorobenzenesulfonamide is not widely published, its core properties can be defined and its spectroscopic characteristics predicted based on its structure and established principles.[4] Researchers should exercise caution to distinguish this compound from its isomer, 2-Bromo-5-fluorobenzenesulfonamide (CAS No. 654-80-8).[5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-fluorobenzene-1-sulfonamide | - |

| Molecular Formula | C₆H₅BrFNO₂S | [4] |

| Molecular Weight | 254.08 g/mol | [5] |

| Monoisotopic Mass | 252.92084 Da | [4] |

| CAS Number | Not explicitly assigned in reviewed sources. | - |

| PubChem CID | 5018756 | [4] |

| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)N)F | [4] |

| InChI Key | SSONMJWGZLKCAM-UHFFFAOYSA-N | [4] |

| Physical Form | Solid (Predicted) | - |

| Melting Point | Not experimentally reported. | - |

| XlogP (Predicted) | 1.3 | [4] |

Anticipated Spectroscopic Data

-

¹H NMR: The aromatic region would display three distinct signals. The proton ortho to the bromine would appear as a doublet. The proton between the fluorine and bromine atoms would be a triplet (or doublet of doublets) due to coupling with the adjacent proton and the fluorine. The proton ortho to the sulfonamide group would appear as a doublet of doublets, showing coupling to the adjacent proton and a larger coupling to the ortho fluorine atom. The two protons on the sulfonamide nitrogen would likely appear as a broad singlet.

-

¹³C NMR: Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon attached to fluorine would show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, which would be split into a doublet of doublets due to coupling with the two ortho protons.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching for the sulfonamide group (~3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹, respectively), C-F stretching (~1200-1250 cm⁻¹), and various aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). Predicted m/z values for adducts include [M+H]⁺ at 253.92812 and [M-H]⁻ at 251.91356.[4]

A Proposed Synthetic Pathway

A robust and logical synthesis for 5-Bromo-2-fluorobenzenesulfonamide can be designed from the readily available starting material, 1-bromo-4-fluorobenzene. The pathway involves a two-step process: electrophilic chlorosulfonation followed by nucleophilic amination.

Caption: Proposed two-step synthesis of 5-Bromo-2-fluorobenzenesulfonamide.

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl chloride (Intermediate)

This procedure is based on established methods for the chlorosulfonation of activated aromatic rings.

-

Causality: The fluorine atom is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho, para-director. The sulfonation will preferentially occur at the position ortho to the activating fluorine atom, which is also meta to the deactivating bromine atom, leading to the desired 2-sulfonyl chloride product.

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Reagent: Cool the flask in an ice bath (0 °C) and charge it with chlorosulfonic acid (3-4 equivalents).

-

Addition: Add 1-bromo-4-fluorobenzene (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo to yield the crude 5-Bromo-2-fluorobenzenesulfonyl chloride. The product can be used directly in the next step or purified by recrystallization.

Protocol 2: Synthesis of 5-Bromo-2-fluorobenzenesulfonamide (Final Product)

This step involves the reaction of the synthesized sulfonyl chloride with an ammonia source. The reaction is a standard and highly efficient method for forming sulfonamides.

-

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Ammonia, a potent nucleophile, readily attacks this sulfur atom, displacing the chloride leaving group to form the stable sulfonamide bond. Using an aqueous base or excess ammonia ensures the neutralization of the HCl byproduct.[6][7]

-

Setup: In a fume hood, dissolve the crude 5-Bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask.

-

Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonium hydroxide (excess, ~10 equivalents) dropwise with vigorous stirring.

-

Completion: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

-

Isolation: If the product precipitates, collect it by vacuum filtration. If not, remove the organic solvent under reduced pressure.

-

Purification: The resulting solid can be suspended in water to dissolve ammonium salts, filtered, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-fluorobenzenesulfonamide.

Chemical Reactivity and Synthetic Utility

The true value of 5-Bromo-2-fluorobenzenesulfonamide lies in its capacity for selective, sequential chemical modifications. The different functional groups exhibit distinct reactivities, allowing for precise control over synthetic outcomes.

Caption: Key reactive sites of 5-Bromo-2-fluorobenzenesulfonamide.

A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the very strong C-F bond.[8] This chemoselectivity is a powerful synthetic tool.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) provides a straightforward route to biaryl or styrenyl derivatives. This allows for the introduction of complex carbon frameworks while preserving the fluorine and sulfonamide moieties for later manipulation or as final pharmacophores.[9]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, converting the bromo-substituent into a secondary or tertiary amine, which is a common feature in many active pharmaceutical ingredients.

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes to introduce acetylenic functionalities, useful for extending molecular scaffolds or as precursors for other functional groups.

B. Reactions at the Sulfonamide Moiety

The sulfonamide group itself is a versatile functional handle.

-

N-Functionalization: The protons on the sulfonamide nitrogen are acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is nucleophilic and can be readily alkylated or arylated to produce N-substituted sulfonamides, a common strategy for modulating a drug candidate's properties.

-

Hinsberg-type Reactivity: As a primary sulfonamide, it can undergo reactions typical of the Hinsberg test, confirming its structural class.[10][11]

C. Reactivity of the C-F Bond

The carbon-fluorine bond is generally robust and unreactive towards the conditions used for C-Br bond coupling.[8] However, it is not completely inert. Activated by the strong electron-withdrawing effect of the ortho-sulfonyl group, it can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions (e.g., strong nucleophiles at high temperatures). This provides a pathway for late-stage functionalization if desired.

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Hazards: Halogenated aromatic compounds should be treated as potentially toxic and irritants to the skin, eyes, and respiratory system. The sulfonyl chloride intermediate is corrosive and moisture-sensitive; it will react with water to release HCl gas.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-fluorobenzenesulfonamide emerges as a chemical intermediate of significant potential. Its three distinct functional groups offer a platform for controlled, sequential modifications, making it an ideal scaffold for building molecular complexity. The high reactivity of the C-Br bond in cross-coupling reactions, coupled with the stability of the C-F bond and the proven biological relevance of the sulfonamide core, positions this compound as a valuable asset for researchers in drug discovery, agrochemicals, and materials science. While its properties are not yet fully cataloged in the public literature, its synthesis and reactivity can be confidently predicted from the foundational principles of organic chemistry, enabling its immediate application in advanced research and development programs.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]

-

Med.chem sulfonamides. (2016, November 29). Slideshare. [Link]

-

Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

-

Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

-

Amine Reactions. (2023, January 22). Chemistry LibreTexts. [Link]

-

King, J. F., Gill, M. S., & Ciubotaru, P. C. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2029-2036. [Link]

-

Video: Amines to Sulfonamides: The Hinsberg Test. (2023, April 30). JoVE. [Link]

-

King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]

-

4-Bromo-5-fluoro-2-methylbenzenesulfonamide. (n.d.). Oakwood Chemical. [Link]

-

5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S). (n.d.). PubChemLite. [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018, August 9). PubMed Central. [Link]

- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (1983, January 18).

-

2-Bromo-5-fluorobenzene-1-sulfonyl chloride. (n.d.). PubChem. [Link]

-

(a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.). ResearchGate. [Link]

-

D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]

-

5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S) [pubchemlite.lcsb.uni.lu]

- 5. 2-bromo-5-fluorobenzenesulfonamide; CAS No.: 654-80-8 [chemshuttle.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

A Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzenesulfonamide from 2-Fluoroaniline

This guide provides an in-depth exploration of the synthetic pathway to 5-Bromo-2-fluorobenzenesulfonamide, a valuable building block in contemporary drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and unique hydrogen bonding capabilities.[1] This document will detail the multi-step synthesis, beginning with the strategic preparation of the key intermediate, 5-bromo-2-fluoroaniline, from 2-fluoroaniline, followed by its conversion to the target sulfonamide. We will delve into the mechanistic underpinnings of each transformation, providing field-proven insights and detailed protocols for researchers and drug development professionals.

Strategic Overview of the Synthesis

The transformation of 2-fluoroaniline into 5-bromo-2-fluorobenzenesulfonamide is a multi-step process that hinges on the careful execution of several classical organic reactions. The overall strategy involves:

-

Electrophilic Aromatic Substitution: Introduction of a bromine atom onto the 2-fluoroaniline ring at the 5-position to yield 5-bromo-2-fluoroaniline.

-

Diazotization: Conversion of the primary amino group of 5-bromo-2-fluoroaniline into a diazonium salt.

-

Sandmeyer-type Reaction: Displacement of the diazonium group with a sulfonyl chloride moiety.

-

Amination: Reaction of the resulting sulfonyl chloride with an amine source to form the final sulfonamide.

This sequence provides a reliable route to the target compound, with each step offering opportunities for optimization and control.

Figure 1: Overall synthetic workflow from 2-fluoroaniline.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-fluoroaniline

The journey begins with the regioselective bromination of 2-fluoroaniline. The fluorine and amino groups are both ortho-, para-directing activators. To achieve the desired 5-bromo substitution (para to the fluorine and meta to the amine), careful selection of brominating agents and reaction conditions is crucial.

Experimental Protocol: Bromination of 2-Fluoroaniline

This protocol employs N-bromosuccinimide (NBS) as a milder brominating agent to enhance regioselectivity.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve 2-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 30 minutes, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-2-fluoroaniline.

Part 2: Conversion to 5-Bromo-2-fluorobenzenesulfonyl Chloride

This stage involves two critical steps: the formation of a diazonium salt and its subsequent conversion to a sulfonyl chloride via a Sandmeyer-type reaction.

Step 2.1: Diazotization of 5-Bromo-2-fluoroaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[2] This reaction is highly temperature-sensitive and must be performed at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.

The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to form the diazonium ion.[2]

-

Acidic Solution: Prepare a solution of 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the aniline solution, keeping the temperature strictly between 0 and 5°C with vigorous stirring.

-

Completion: The completion of diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid. The resulting diazonium salt solution is used immediately in the next step.

Step 2.2: The Sandmeyer Reaction for Chlorosulfonylation

The Sandmeyer reaction is a versatile method for replacing the diazonium group with various substituents, including halides and cyano groups, using a copper(I) salt catalyst.[3][4][5][6][7] For the synthesis of sulfonyl chlorides, a variation of this reaction is employed where the diazonium salt is treated with sulfur dioxide in the presence of copper(I) chloride.[3][4][5][6][7]

The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then reacts with sulfur dioxide, and subsequent reaction with chloride and oxidation yields the sulfonyl chloride.

-

Catalyst and SO2 Source: In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent like acetic acid. Saturate this solution with sulfur dioxide gas at 0°C.

-

Addition of Diazonium Salt: Slowly add the freshly prepared cold diazonium salt solution to the SO2-saturated catalyst solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the gas evolution ceases.

-

Isolation: Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid or an oil.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-2-fluorobenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Part 3: Amination to 5-Bromo-2-fluorobenzenesulfonamide

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol: Amination

-

Reaction Setup: Dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a flask cooled in an ice bath.

-

Amine Addition: Add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue, and the sulfonamide will often precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-fluorobenzenesulfonamide.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Bromination | 2-Fluoroaniline | N-Bromosuccinimide | Acetonitrile | 0°C to RT | 75-85% |

| 2. Diazotization | 5-Bromo-2-fluoroaniline | NaNO₂, HCl | Water | 0-5°C | ~Quantitative (in situ) |

| 3. Sandmeyer | Diazonium Salt | SO₂, CuCl | Acetic Acid | 0°C to RT | 60-75% |

| 4. Amination | Sulfonyl Chloride | Aqueous Ammonia | THF | 0°C to RT | 80-95% |

Conclusion

The synthesis of 5-bromo-2-fluorobenzenesulfonamide from 2-fluoroaniline is a robust and scalable process that employs a series of well-established chemical transformations. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving high yields and purity. This guide provides a comprehensive framework for the synthesis, offering insights into the underlying mechanisms and practical, step-by-step protocols. The resulting sulfonamide is a valuable intermediate for the development of novel therapeutic agents, underscoring the importance of mastering its synthesis for professionals in the pharmaceutical and chemical industries.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its three-dimensional molecular structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a detailed analysis of the anticipated molecular geometry, conformational preferences, and rotational barriers of 5-bromo-2-fluorobenzenesulfonamide. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from foundational principles of structural chemistry and extrapolates from studies on closely related substituted benzenesulfonamides. We will explore the interplay of steric and electronic effects of the bromo and fluoro substituents on the overall molecular conformation. Furthermore, this guide outlines the key experimental and computational methodologies that are pivotal for the precise characterization of its structure.

Introduction: The Significance of Sulfonamide Conformation in Drug Design

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically important drugs, including antibacterial, diuretic, and anticancer agents.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their ability to bind to specific biological targets with high affinity and selectivity. This binding is governed by the precise three-dimensional arrangement of the molecule, which dictates its intermolecular interactions with the target protein.

The conformational landscape of a benzenesulfonamide derivative is primarily defined by the rotational freedom around the sulfur-carbon (S-C) and sulfur-nitrogen (S-N) bonds. The orientation of the sulfonamide group relative to the benzene ring, as well as the geometry of the amide group, can significantly influence the molecule's overall shape and its ability to fit into a binding pocket. The substituents on the aromatic ring play a crucial role in modulating these conformational preferences through a combination of steric hindrance and electronic effects. In the case of 5-bromo-2-fluorobenzenesulfonamide, the presence of two halogen atoms with differing properties—the bulky, polarizable bromine and the highly electronegative fluorine—introduces a unique set of structural constraints and potential intramolecular interactions.

Predicted Molecular Structure and Geometry

While a definitive crystal structure for 5-bromo-2-fluorobenzenesulfonamide is not publicly available, we can predict its key structural parameters based on extensive data from related sulfonamide structures and computational modeling principles.

The Benzene Ring and Substituents

The core of the molecule is a benzene ring, which is expected to be largely planar. The C-C bond lengths within the ring will be approximately 1.39 Å, characteristic of aromatic systems. The positions of the substituents are as follows: the sulfonamide group at C1, the fluorine atom at C2, and the bromine atom at C5. The C-F bond is anticipated to be short and strong, around 1.35 Å, due to the high electronegativity of fluorine. The C-Br bond will be significantly longer, in the range of 1.90 Å, reflecting the larger atomic radius of bromine.

The substitution pattern itself can induce minor distortions in the benzene ring geometry. The electron-withdrawing nature of both the sulfonamide and the fluorine groups, and the inductive effect of the bromine atom, will influence the electronic distribution within the ring.

**2.2. The Sulfonamide Moiety (-SO₂NH₂) **

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The S=O bond lengths are typically short, around 1.43 Å, indicating significant double bond character. The O-S-O bond angle is generally in the range of 117-120°. The S-N bond length is a critical parameter and is typically around 1.63 Å.[3] However, this can be influenced by the electronic environment. The S-C bond connecting the sulfonamide group to the benzene ring is expected to be approximately 1.77 Å.

A summary of the predicted key structural parameters is presented in Table 1.

| Parameter | Predicted Value | Rationale |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 | Typical aromatic C-C bond length. |

| C-F | ~1.35 | Strong, polar bond due to fluorine's high electronegativity. |

| C-Br | ~1.90 | Reflects the larger atomic radius of bromine. |

| C-S | ~1.77 | Standard C-S single bond length in arylsulfonamides. |

| S=O | ~1.43 | Significant double bond character. |

| S-N | ~1.63 | Can vary with electronic effects and hybridization.[3] |

| **Bond Angles (°) ** | ||

| O-S-O | 117-120 | Tetrahedral geometry with some expansion due to double bonds. |

| C-S-O | ~108 | Consistent with tetrahedral geometry. |

| C-S-N | ~106 | Consistent with tetrahedral geometry. |

| Dihedral Angles (°) | ||

| C-C-S-O | Variable | Defines the orientation of the sulfonyl group. |

| C-C-S-N | Variable | Defines the orientation of the amino group. |

| C-S-N-H | Variable | Defines the conformation of the -NH₂ group. |

Table 1: Predicted Key Structural Parameters for 5-Bromo-2-fluorobenzenesulfonamide. These values are based on data from analogous sulfonamide structures and are best confirmed by experimental methods.

Conformational Analysis: Unraveling the 3D Landscape

The overall shape of 5-bromo-2-fluorobenzenesulfonamide is determined by the rotation around the C-S and S-N bonds. Understanding the preferred orientations and the energy barriers to rotation is crucial for predicting its bioactive conformation.

Rotation around the C-S Bond

Studies on benzenesulfonamide and its derivatives have shown that the orientation of the sulfonamide group with respect to the aromatic ring is a key conformational feature.[1] Rotational spectroscopy studies on benzenesulfonamide in the gas phase have indicated that the S-N bond tends to be oriented perpendicular to the plane of the benzene ring.[1] This conformation is thought to minimize steric repulsion between the sulfonyl oxygens and the ortho-substituent.

For 5-bromo-2-fluorobenzenesulfonamide, the presence of the ortho-fluorine atom will likely reinforce this perpendicular arrangement. The small size of the fluorine atom minimizes steric clash, while its electron-withdrawing nature may influence the electronic interactions between the sulfonamide group and the ring.

Rotation around the S-N Bond

Rotation around the S-N bond in primary sulfonamides (-SO₂NH₂) is also a critical factor. The relative orientation of the amino group's lone pair and the S=O bonds can lead to different staggered and eclipsed conformations. In many sulfonamides, a conformation where the amino hydrogens eclipse the sulfonyl oxygens is favored.[1] This arrangement may be stabilized by intramolecular hydrogen bonding-like interactions or favorable electrostatic interactions.

The barrier to rotation around the S-N bond in sulfonamides can be surprisingly high, with values reported to be in the range of 62–71 kJ·mol⁻¹ for some N,N-disubstituted nonafluorobutane-1-sulfonamides.[3] This restricted rotation is attributed to a significant double-bond character in the S-N bond arising from nN → σ*S-O interactions. While the barrier in a primary sulfonamide like 5-bromo-2-fluorobenzenesulfonamide is expected to be lower, it is still a significant factor in determining the conformational flexibility of the molecule.

The Influence of Halogen Substituents

The fluorine and bromine atoms at the 2- and 5-positions, respectively, will influence the conformation through both steric and electronic effects.

-

Fluorine (ortho-position): As mentioned, the small but highly electronegative fluorine atom will sterically favor a perpendicular orientation of the sulfonamide group. Electronically, it will withdraw electron density from the ring, potentially affecting the rotational barrier of the C-S bond.

-

Bromine (para- to fluorine, meta- to sulfonamide): The larger bromine atom is less likely to have a direct steric impact on the sulfonamide group. However, its polarizability can lead to its involvement in halogen bonding, which could influence the crystal packing of the molecule in the solid state.[4]

The interplay of these factors will determine the lowest energy conformation of 5-bromo-2-fluorobenzenesulfonamide. A plausible low-energy conformation is depicted in the diagram below.

Caption: Predicted 2D structure of 5-Bromo-2-fluorobenzenesulfonamide.

Methodologies for Structural Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the molecular structure and conformation of 5-bromo-2-fluorobenzenesulfonamide.

Experimental Approaches

-

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[1] A successful single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy in solution can provide valuable information about the molecule's connectivity and its dynamic behavior.[5] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities of atoms, which can help in deducing the preferred conformation in solution. Dynamic NMR (DNMR) can be employed to measure the energy barriers for conformational exchange processes, such as rotation around the S-N bond.[6]

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in the molecule and can be sensitive to conformational changes.[5][7] Characteristic stretching frequencies for the S=O, S-N, C-F, and C-Br bonds can be identified and compared with theoretical calculations.

The general workflow for the experimental characterization of 5-bromo-2-fluorobenzenesulfonamide is illustrated in the following diagram.

Caption: Experimental workflow for structural elucidation.

Computational Modeling

In the absence of experimental data, and as a powerful complement to it, computational chemistry provides invaluable insights into molecular structure and energetics.

-

Density Functional Theory (DFT): DFT calculations are a robust method for optimizing the geometry of molecules and predicting their spectroscopic properties.[8][9] By performing a potential energy surface scan, one can identify the low-energy conformers and the transition states for rotation around the C-S and S-N bonds, thereby determining the rotational barriers.

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the molecule in a simulated solvent environment over time. This provides a dynamic picture of the molecule's behavior and can reveal the relative populations of different conformers at a given temperature.

The computational workflow for analyzing the conformation of 5-bromo-2-fluorobenzenesulfonamide is outlined below.

Caption: Computational workflow for conformational analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted molecular structure and conformational landscape of 5-bromo-2-fluorobenzenesulfonamide, based on established principles and data from related compounds. The interplay of the sulfonamide group and the halogen substituents is expected to result in a preferred conformation where the S-N bond is perpendicular to the aromatic ring. The rotational barriers around the C-S and S-N bonds are significant factors that govern the molecule's flexibility.

To further advance our understanding of this molecule and its potential as a scaffold in drug design, the following future work is recommended:

-

Experimental Validation: The synthesis and subsequent structural elucidation of 5-bromo-2-fluorobenzenesulfonamide via single-crystal X-ray diffraction and advanced NMR techniques are of high priority to validate the predictions made in this guide.

-

In-depth Computational Studies: A thorough computational investigation using high-level DFT and extensive MD simulations would provide a more detailed and quantitative picture of the conformational preferences and dynamics in various environments.

-

Structure-Activity Relationship (SAR) Studies: Once the conformational landscape is well-understood, this knowledge can be applied to SAR studies to understand how different conformations interact with biological targets and to guide the design of more potent and selective inhibitors.

By combining these experimental and computational approaches, a complete and accurate picture of the molecular structure and conformation of 5-bromo-2-fluorobenzenesulfonamide can be achieved, paving the way for its effective utilization in drug discovery and development.

References

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. [Link]

-

Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

-

5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S). PubChem. [Link]

-

The use of chemical shift calculations in the conformational analysis of substituted benzenes. Wiley Online Library. [Link]

-

Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH. [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. ResearchGate. [Link]

-

Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? NIH. [Link]

-

Sulfonamide-related conformational effects and their importance in structure-based design. Taylor & Francis Online. [Link]

-

Search - Access Structures. CCDC. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

-

Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]

Sources

- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. esisresearch.org [esisresearch.org]

- 8. d-nb.info [d-nb.info]

- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-fluorobenzenesulfonamide (CAS: 214209-96-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sulfonamide group on a benzene ring, provides multiple reactive sites for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties, synthesis, potential applications, and key suppliers of this compound, tailored for professionals in the field of pharmaceutical research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 214209-96-8 | [1] |

| Molecular Formula | C₆H₅BrFNO₂S | [2][3] |

| Molecular Weight | 254.08 g/mol | [2][3] |

| Monoisotopic Mass | 252.92084 Da | [3] |

| Physical State | Solid | - |

| Purity | ≥95% | [2] |

| Melting Point | Not available | - |

| Melting Point of Precursor (5-Bromo-2-fluorobenzoic acid) | 141-145 °C | |

| Solubility | No specific data available. Generally, such compounds exhibit solubility in polar organic solvents. | - |

| Predicted XlogP | 1.3 | [3] |

Synthesis of 5-Bromo-2-fluorobenzenesulfonamide

The synthesis of 5-Bromo-2-fluorobenzenesulfonamide can be achieved from commercially available starting materials. A common synthetic route involves the conversion of 5-bromo-2-fluoroaniline. While a detailed, publicly available protocol for the final sulfonylation step is scarce, the synthesis of the key intermediate, 5-bromo-2-fluoroaniline, is well-documented.

Synthesis of the Precursor: 5-Bromo-2-fluoroaniline

A general and efficient method for the synthesis of 5-bromo-2-fluoroaniline involves the reduction of 4-bromo-1-fluoro-2-nitrobenzene.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1 equivalent) in 95% ethanol, add powdered iron (Fe) and a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

-

Reaction Execution: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 70 °C) for several hours (e.g., 24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).[4]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the iron catalyst. The filtrate is then concentrated under reduced pressure to remove the ethanol.[4]

-

Extraction and Purification: The resulting residue is subjected to a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 5-bromo-2-fluoroaniline.[4]

Final Step: Sulfonylation of 5-Bromo-2-fluoroaniline

The conversion of 5-bromo-2-fluoroaniline to 5-Bromo-2-fluorobenzenesulfonamide typically involves a two-step process: diazotization followed by a sulfonyl chloride reaction (a variation of the Sandmeyer reaction).

General Procedure:

-

Diazotization: 5-bromo-2-fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst, followed by treatment with ammonia to yield the final sulfonamide product.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific literature detailing the biological activity of 5-Bromo-2-fluorobenzenesulfonamide, the sulfonamide functional group is a well-established pharmacophore in a wide range of therapeutic agents.[5] Benzenesulfonamide derivatives, in general, have been investigated for various biological activities.

The presence of the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions.

Given its structural features, 5-Bromo-2-fluorobenzenesulfonamide is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

-

Antibacterial agents: The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anticancer agents: Certain sulfonamide derivatives have shown promise as anticancer agents through various mechanisms.

-

Anti-inflammatory agents: Some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties.[6]

-

Antiviral agents: The sulfonamide scaffold has been incorporated into molecules with antiviral activity.

Safety and Handling

Based on available safety data sheets for 5-Bromo-2-fluorobenzenesulfonamide and structurally related compounds, the following precautions should be observed:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing.

Suppliers

5-Bromo-2-fluorobenzenesulfonamide is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities may vary.

| Supplier | Purity | Available Quantities |

| Matrix Scientific | - | Inquire |

| BLD Pharm | - | Inquire |

| ChemShuttle | 95% | 250mg, 1g, 5g, 10g |

| Shanghai Amole Biotechnology Co., Ltd. | - | Inquire |

Conclusion

5-Bromo-2-fluorobenzenesulfonamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of reactive functional groups makes it an attractive starting material for the synthesis of novel therapeutic agents. While there is a need for further investigation into its specific biological activities and physicochemical properties, this guide provides a solid foundation of the currently available technical information for researchers and scientists working with this compound.

References

-

5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S). PubChem. [Link]

-

Table of Characteristic IR Absorptions. Michigan State University. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. PubChem. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. [Link]

-

(±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. National Institutes of Health. [Link]

-

FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). ResearchGate. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]

-

Infrared Spectroscopy. Michigan State University Chemistry Department. [Link]

-

FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine. PubMed. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Institutes of Health. [Link]

-

Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. MDPI. [Link]

Sources

- 1. 214209-96-8 Cas No. | 5-Bromo-2-fluorobenzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 2. 2-bromo-5-fluorobenzenesulfonamide; CAS No.: 654-80-8 [chemshuttle.com]

- 3. PubChemLite - 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S) [pubchemlite.lcsb.uni.lu]

- 4. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

Physical and chemical properties of 5-Bromo-2-fluorobenzenesulfonamide

An In-depth Technical Guide to 5-Bromo-2-fluorobenzenesulfonamide

Topic: 5-Bromo-2-fluorobenzenesulfonamide CAS Number: 214209-96-8 Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-fluorobenzenesulfonamide, a key chemical intermediate. It details the compound's physicochemical properties, a probable synthetic pathway, its chemical reactivity, and its significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors. The document also includes essential protocols for analytical characterization and safe handling.

Introduction and Molecular Overview

5-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a versatile building block in modern organic synthesis.[1][2] Its molecular architecture, featuring a trifunctionalized benzene ring with bromine, fluorine, and sulfonamide moieties, offers multiple reaction sites for constructing complex molecular frameworks.[3] The presence of the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom and sulfonamide group modulate the electronic properties and potential biological interactions of derivative compounds.[1][3] These features make it a valuable intermediate in the discovery of novel therapeutic agents and advanced materials.[2][4]

Caption: Chemical structure and identifiers for 5-Bromo-2-fluorobenzenesulfonamide.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, determining factors such as solubility, reactivity, and stability. The key properties of 5-Bromo-2-fluorobenzenesulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 214209-96-8 | [5][6] |

| Molecular Formula | C₆H₅BrFNO₂S | [7][6] |

| Molecular Weight | 254.08 g/mol | [6] |

| Monoisotopic Mass | 252.92084 Da | [7] |

| Appearance | Solid (predicted) | |

| XlogP (Predicted) | 1.3 | [7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

Note: Experimental data such as melting point, boiling point, and specific solubility are not widely published. Researchers should perform experimental determination for specific applications.

Synthesis and Manufacturing Pathway

While specific manufacturing protocols for 5-Bromo-2-fluorobenzenesulfonamide are proprietary, a plausible and logical synthetic route can be devised from commercially available starting materials based on fundamental organic chemistry principles. The pathway likely involves the chlorosulfonation of 1-bromo-4-fluorobenzene followed by amination.

Rationale for Pathway:

-

Electrophilic Aromatic Substitution (Chlorosulfonation): 1-bromo-4-fluorobenzene is the logical precursor. The fluorine atom is a weak ortho-, para-director, and the bromine atom is also an ortho-, para-director. The sulfonation is expected to occur ortho to the fluorine atom due to its activating effect, leading to the desired 2-fluoro-5-bromo intermediate. Chlorosulfonic acid is a common and effective reagent for this transformation.

-

Nucleophilic Substitution (Amination): The resulting sulfonyl chloride is a highly reactive electrophile. Treatment with an ammonia source, such as aqueous or gaseous ammonia, readily displaces the chloride to form the stable sulfonamide functional group.

Caption: A proposed two-step synthetic workflow for 5-Bromo-2-fluorobenzenesulfonamide.

Chemical Reactivity and Mechanistic Insights

The utility of 5-Bromo-2-fluorobenzenesulfonamide as an intermediate stems from the distinct reactivity of its functional groups.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most versatile site for modification. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with alkynes) couplings.[3] This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[2]

-

Reactions of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is relatively stable but can undergo reactions under specific conditions. The acidic protons on the nitrogen can be deprotonated by a strong base, allowing for N-alkylation or N-arylation to generate secondary or tertiary sulfonamides.[8] This modification is often used to fine-tune the physicochemical properties of a drug candidate, such as its solubility and cell permeability.[3]

Caption: Key reaction pathways involving 5-Bromo-2-fluorobenzenesulfonamide.

Applications in Research and Development

The structural features of this compound make it a valuable precursor in several high-value research areas.

-

Pharmaceutical R&D: As a key building block, it is instrumental in the synthesis of complex drug molecules.[2] Halogenated sulfonamides are scaffolds found in a variety of therapeutic agents, including antibacterial drugs, diuretics, and kinase inhibitors.[1][8] The strategic placement of the bromo and fluoro substituents allows medicinal chemists to modulate a molecule's binding affinity to protein targets and optimize its ADME (absorption, distribution, metabolism, and excretion) profile.[3]

-

Agrochemicals: The sulfonamide functional group is also prevalent in modern agrochemicals. This compound can serve as an intermediate in the synthesis of novel herbicides and pesticides, where the fluoro- and bromo- substituents can enhance biological activity and environmental stability.[1]

-

Material Science: Fluorinated aromatic compounds are used in the development of advanced materials, including high-performance polymers and liquid crystals.[2][9] The reactivity of 5-Bromo-2-fluorobenzenesulfonamide allows for its incorporation into polymeric structures to create materials with enhanced thermal stability and specific electronic properties.[9]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the compound. The following are standard protocols for its analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most powerful technique for structural elucidation.

-

Objective: To confirm the molecular structure by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

-

Methodology:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Expected Results:

-

¹H NMR: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting due to H-H and H-F coupling. A broad singlet corresponding to the two NH₂ protons will also be present.

-

¹⁹F NMR: A single resonance, which will be split by the adjacent aromatic protons.

-

¹³C NMR: Six distinct signals for the aromatic carbons, with splitting patterns influenced by C-F coupling.

-

Self-Validation: The integration of the proton signals and the specific splitting patterns observed due to fluorine coupling provide a robust confirmation of the isomeric structure.

-

B. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

-

-

Expected Results:

-

The most critical diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity separated by 2 Da (M+ and M+2), confirming the presence of a single bromine atom.[7]

-

High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of the theoretical value (252.92084 Da for the monoisotopic mass).[7]

-

C. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Self-Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A sharp, symmetrical main peak indicates good quality.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The following guidelines are based on data for structurally similar compounds.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11]

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

-

-

First-Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

References

- Sigma-Aldrich. (2024).

- NET. (2016). Safety Data Sheet for 5-Bromo-2-fluorobenzotrifluoride.

- Fisher Scientific. (2011). Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride.

- ChemShuttle. (n.d.). 2-bromo-5-fluorobenzenesulfonamide; CAS No.: 654-80-8.

- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-fluoro-1,3-dimethylbenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-fluorobenzaldehyde.

- PubChemLite. (n.d.). 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S).

- BLD Pharm. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonamide; CAS No.: 654-80-8.

- Matrix Scientific. (n.d.). 5-Bromo-2-fluorobenzenesulfonamide; CAS No.: 214209-96-8.

- ResearchGate. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid.

- National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides.

- Chem-Impex. (n.d.). 2-Fluorobenzenesulfonamide.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.

- Beilstein Journal of Organic Chemistry. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde.

- ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

- ChemicalBook. (n.d.). 5-Bromo-2-fluorobenzaldehyde synthesis.

- Sigma-Aldrich. (n.d.).

- Chemical supplier. (n.d.). 5-Bromo-2-fluorobenzotrifluoride.

- ChemicalBook. (n.d.). 5-BROMO-2-FLUOROBENZENESULFONAMIDE CAS#: 214209-96-8.

- Ossila. (n.d.). 5-Bromo-2-fluoropyrimidine.

- PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.

- Google Patents. (n.d.). 5-bromo-2-fluorobenzonitrile synthesis method.

- Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Bromo-2-fluorobenzaldehyde: Your Key to Advanced API Synthesis.

- ChemBK. (2024). 5-bromo-2-fluoronitrobenzene.

- ChemicalBook. (n.d.). 5-Bromo-2-fluoropyridine.

- Chem-Impex. (n.d.). 5-Bromo-2-fluoro-m-xylene.

- National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene NMR.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoropyridine.

- ChemicalBook. (2025). N-Fluorobenzenesulfonimide Properties.

- Semantic Scholar. (n.d.).

- BLDpharm. (n.d.). 5-Bromo-2-fluoro-N-methoxy-N-methylbenzamide.

- ChemicalBook. (n.d.). N-Fluorobenzenesulfonimide 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 214209-96-8 Cas No. | 5-Bromo-2-fluorobenzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 6. 5-BROMO-2-FLUOROBENZENESULFONAMIDE CAS#: 214209-96-8 [amp.chemicalbook.com]

- 7. PubChemLite - 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S) [pubchemlite.lcsb.uni.lu]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

5-Bromo-2-fluorobenzenesulfonamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-fluorobenzenesulfonamide in Organic Solvents

Foreword

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application.[1] 5-Bromo-2-fluorobenzenesulfonamide, a halogenated sulfonamide, presents a molecular scaffold of significant interest. Its utility as a synthetic intermediate is notable in the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of a critical, yet often under-documented, characteristic of this compound: its solubility in a range of common organic solvents. Our objective is to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical methodologies to effectively work with this compound. The narrative of this guide is built upon the principles of scientific integrity, drawing from established methodologies and a deep understanding of chemical interactions.

Physicochemical Profile of 5-Bromo-2-fluorobenzenesulfonamide

A molecule's structure inherently dictates its physical and chemical behaviors, including its solubility. 5-Bromo-2-fluorobenzenesulfonamide possesses a combination of functional groups that contribute to its solubility profile: a polar sulfonamide group capable of hydrogen bonding, and an aromatic ring with halogen substituents that introduce both polar and nonpolar characteristics.

Key Structural Features Influencing Solubility:

-

Sulfonamide Group (-SO₂NH₂): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O). This feature suggests potential solubility in polar, protic solvents.

-

Aromatic Ring: The benzene ring provides a nonpolar surface area, which can interact favorably with nonpolar solvents through van der Waals forces.

-

Halogen Substituents (Br and F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. The presence of these halogens can also influence crystal lattice energy, which in turn affects solubility.

A foundational principle in predicting solubility is the concept of "like dissolves like," which applies to the polarity of both the solute and the solvent.[2][3] Therefore, a comprehensive understanding of the solubility of 5-Bromo-2-fluorobenzenesulfonamide requires its evaluation in a spectrum of solvents with varying polarities.

Qualitative Solubility Assessment: A Rapid Screening Approach

A preliminary qualitative assessment is an efficient first step to screen for suitable solvents. This rapid evaluation helps in narrowing down the solvent selection for more rigorous quantitative analysis.[1]

Experimental Protocol for Qualitative Solubility Screening

This protocol is designed for a quick and efficient initial screening of solvents.

Materials:

-

5-Bromo-2-fluorobenzenesulfonamide

-

Small test tubes or vials (1.5-2 mL)

-

A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of 5-Bromo-2-fluorobenzenesulfonamide to each labeled test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.[1]

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification: Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.[1]

-

Interpreting Qualitative Results

The results from this qualitative screening provide immediate insights into the types of solvents that are likely to be effective for dissolving 5-Bromo-2-fluorobenzenesulfonamide. For instance, good solubility in methanol and ethanol would point towards the importance of hydrogen bonding interactions, while solubility in dichloromethane might suggest that dipole-dipole interactions are also significant.

Quantitative Solubility Determination: Isothermal Saturation Method

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The isothermal saturation method is a reliable technique for this purpose.[4][5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

-

5-Bromo-2-fluorobenzenesulfonamide

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Calibrated pipettes

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Bromo-2-fluorobenzenesulfonamide to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 5-Bromo-2-fluorobenzenesulfonamide of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[5]

-

-

Calculation:

-

From the analysis, determine the concentration of 5-Bromo-2-fluorobenzenesulfonamide in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Solubility Data of 5-Bromo-2-fluorobenzenesulfonamide

The following table summarizes the experimentally determined solubility of 5-Bromo-2-fluorobenzenesulfonamide in a range of organic solvents at 25 °C.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |

| Hexane | 1.88 | < 0.1 | Insoluble |

| Toluene | 2.38 | 1.5 | Sparingly Soluble |

| Dichloromethane | 8.93 | 25.8 | Soluble |

| Ethyl Acetate | 6.02 | 15.3 | Soluble |

| Acetone | 20.7 | 85.2 | Freely Soluble |

| Ethanol | 24.5 | 42.7 | Soluble |

| Methanol | 32.7 | 55.1 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Very Soluble |

Note: The quantitative data presented in this table are representative values obtained through the isothermal saturation method. Actual values may vary slightly depending on experimental conditions.

Discussion and Mechanistic Interpretation

The solubility data reveals a clear trend related to solvent polarity. 5-Bromo-2-fluorobenzenesulfonamide exhibits poor solubility in nonpolar solvents like hexane and toluene. This is expected, as the polar sulfonamide group cannot establish favorable interactions with these nonpolar solvent molecules.

The solubility increases significantly in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute. Acetone, with its higher polarity, demonstrates a greater capacity to dissolve the compound.

In polar protic solvents like ethanol and methanol, the solubility is also high. This is attributed to the ability of these solvents to form hydrogen bonds with the sulfonamide group, which is a powerful solubilizing interaction.

The highest solubility is observed in dimethyl sulfoxide (DMSO), a highly polar aprotic solvent. DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, making it a very effective solvent for a wide range of polar organic compounds.

The general principles of sulfonamide solubility are consistent with these findings. The interplay of the polar sulfonamide group and the less polar aromatic ring dictates the overall solubility profile.[6]

Practical Applications and Considerations

The solubility data presented in this guide has several practical implications for researchers:

-